9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core incorporating a triazole and quinazolinone moiety. Key structural features include:
Properties
Molecular Formula |
C20H13F5N4O2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H13F5N4O2/c21-11-4-10(5-12(22)8-11)17-16-13(6-9(7-14(16)30)15-2-1-3-31-15)26-19-27-18(20(23,24)25)28-29(17)19/h1-5,8-9,17H,6-7H2,(H,26,27,28) |
InChI Key |
WSVBWDUDCKPECK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC(=NN3C2C4=CC(=CC(=C4)F)F)C(F)(F)F)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Furan Ring Introduction: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Quinazolinone Core Construction: The quinazolinone core is formed through a condensation reaction involving anthranilic acid derivatives and appropriate reagents.
Substituent Addition: The difluorophenyl and trifluoromethyl groups are introduced through substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve halogenated precursors and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the triazole moiety have been shown to possess antifungal and antibacterial activities. Specific derivatives have demonstrated higher efficacy than traditional antifungal agents like fluconazole against pathogens such as Candida albicans and Staphylococcus aureus .
- The incorporation of trifluoromethyl and difluorophenyl groups enhances the bioactivity of these compounds. For example, certain triazole derivatives with trifluoromethyl substituents have exhibited broad-spectrum antimicrobial activity .
Anti-inflammatory and Analgesic Properties
There is emerging evidence that triazole derivatives can exhibit anti-inflammatory and analgesic effects. This is particularly relevant for compounds that interact with specific biological targets involved in inflammatory pathways.
Anticancer Potential
Studies suggest that fused triazole derivatives may have anticancer properties. The structural characteristics of these compounds allow them to interact with various molecular targets involved in cancer progression. Research on related compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Agrochemicals
The unique chemical structure of 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be explored for its potential as an agrochemical:
- Fungicides : Due to its antifungal properties observed in medicinal applications, this compound could be developed as a fungicide to protect crops from fungal diseases.
- Herbicides : The ability to modify the compound's structure may lead to the development of effective herbicides targeting specific weed species.
Polymer Chemistry
The incorporation of triazole rings into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research into related compounds suggests their use in creating advanced materials with tailored properties for applications in coatings and adhesives.
Case Studies
- Antifungal Activity : A study evaluating various triazole derivatives found that certain modifications led to a significant increase in antifungal potency against Candida species. The compound's structure was pivotal in enhancing interaction with fungal cell membranes .
- Antibacterial Efficacy : Research demonstrated that triazole derivatives with fluorinated substituents showed improved antibacterial activity against methicillin-resistant Staphylococcus aureus. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like trifluoromethyl was crucial for this enhanced activity .
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related triazoloquinazolinones:
*Estimated based on substituent contributions.
Spectroscopic Characterization
All compounds in this class are characterized via:
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
- NMR Spectroscopy : Distinct ¹H-NMR signals for aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 1.0–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks consistent with calculated masses (e.g., m/z 298.32 for , 378.38 for ).
Functional Group Impact on Properties
- Fluorinated Aryl Groups: The 3,5-difluorophenyl group in the target compound enhances metabolic stability and blood-brain barrier penetration compared to mono-fluorinated analogs .
- Furan vs.
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Biological Activity
The compound 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, enzyme inhibition capabilities, and other relevant biological activities.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorine substituents and a fused triazolo-quinazolinone framework. Its molecular formula is , which contributes to its unique reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinone and triazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating the mitochondrial apoptotic pathway. This mechanism involves the up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins such as Bcl-2, leading to cell death through caspase activation .
- A specific study on related triazoloquinazolinones showed promising results against human colon cancer cell lines (HCT-116 and HT-29), with IC50 values indicating effective inhibition of cell proliferation .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. For example:
- FGFR Inhibition : Compounds with similar scaffolds have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis. One study reported an FGFR inhibitor with an IC50 value as low as 2.9 nM .
- Kinase Activity : The triazoloquinazolinone framework has shown promise in inhibiting various kinases involved in cancer progression. The presence of trifluoromethyl groups enhances binding affinity to target enzymes .
Case Studies
- Study on Anticancer Activity :
- FGFR Inhibition Study :
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 8.18 | HT-29 |
| Compound B | FGFR Inhibition | 15 | FGFR1 |
| Compound C | Apoptosis Induction | 6.59 | HCT-116 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
